Research suggests that Cymoxanil disrupts the oomycete cell wall synthesis by inhibiting the enzyme cellulose synthase []. This enzyme plays a crucial role in building the cell wall, which is essential for fungal growth and survival. By blocking this enzyme, Cymoxanil weakens the cell wall, leading to the death of the oomycete fungus.
Cymoxanil is chemically identified as 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, with the molecular formula C7H10N4O3 and a molecular weight of approximately 198.18 g/mol . It appears as a solid with a peach color and has a melting point ranging from 159 to 162°C. Cymoxanil exhibits low solubility in water (0.9 g/L at pH 5) but is more soluble in organic solvents like acetone . The compound is known for its rapid degradation in aqueous environments and is sensitive to photodegradation .
Cymoxanil acts as a penetrant fungicide with local systemic activity. It inhibits fungal growth by interfering with RNA synthesis within the fungus []. The specific target is believed to be an enzyme called RNA polymerase I, which is essential for fungal cell function.
Cymoxanil undergoes hydrolysis, particularly at higher pH levels. Its degradation is accelerated in neutral to alkaline conditions, with a half-life of approximately 34 hours at pH 7 and just 31 minutes at pH 9 . The primary metabolic pathway involves hydrolysis followed by conjugation to glucuronides, leading to renal excretion of metabolites . The compound also interacts with dihydrofolate reductase, inhibiting RNA biosynthesis through competitive binding .
Cymoxanil exhibits significant antifungal properties by disrupting RNA synthesis in susceptible organisms. It targets the dihydrofolate reductase enzyme, which is crucial for nucleotide synthesis, thereby inhibiting cell division and growth in fungi . In studies involving various pathogens such as Phytophthora, cymoxanil has shown an ability to inhibit DNA synthesis effectively . Furthermore, it has low acute toxicity in mammals and does not pose significant risks through oral or dermal exposure .
The synthesis of cymoxanil involves the condensation of cyanoacetic acid with ethylurea in the presence of acetic anhydride. This reaction yields the intermediate compound 2-cyano-N-ethylcarbamoyl acetamide, which undergoes further transformations to produce cymoxanil . The process is characterized by high purity levels and minimal impurities in the final product.
Cymoxanil is primarily used as a fungicide in agriculture to control diseases in crops such as potatoes and vegetables. It is effective against various fungal pathogens and is often applied in combination with other fungicides to enhance efficacy and manage resistance . Additionally, due to its low potential for bioaccumulation and rapid degradation in the environment, it has been deemed suitable for use in integrated pest management strategies.
Research indicates that cymoxanil interacts specifically with dihydrofolate reductase enzymes across different species. This interaction leads to a dose-dependent inhibition of RNA biosynthesis, affecting cellular metabolism significantly . The compound's effects on gene expression have been studied using various models, revealing its potential as a selective inhibitor of fungal growth without adversely affecting non-target organisms .
Cymoxanil shares structural similarities with several other compounds used as fungicides. Below are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Curzate | C7H10N4O3 | Similar mode of action; used specifically for potatoes. |
Azoxystrobin | C22H27N3O5 | Broader spectrum against fungi; systemic action. |
Fluazinam | C15H14F3N3O | Effective against oomycetes; different chemical class. |
Prothioconazole | C12H14N4OS | Broad-spectrum fungicide; inhibits sterol biosynthesis. |
Cymoxanil's uniqueness lies in its specific action on RNA biosynthesis and its rapid environmental degradation profile compared to other fungicides that may persist longer or have broader ecological impacts.
Irritant;Health Hazard;Environmental Hazard